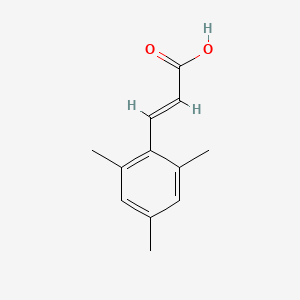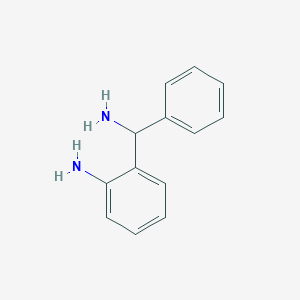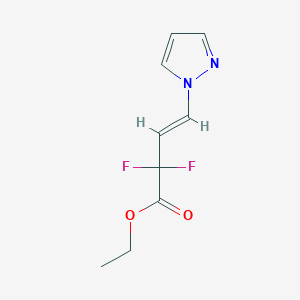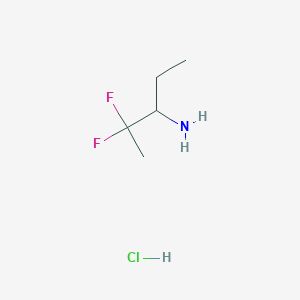
N-(2-fluorobenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorobenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C17H14FN3OS and its molecular weight is 327.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Sensors for Metal Ions
Compounds related to "N-(2-fluorobenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide" have been investigated for their ability to act as fluorescent sensors. A study explored benzimidazole/benzothiazole-based azomethines' solvatochromic behavior, revealing their potential as emissive sensors in aggregated states. These molecules demonstrated notable sensitivity and selectivity towards Al3+/Zn2+ ions, highlighting their application in detecting these analytes (G. Suman et al., 2019).
Antimicrobial and Antioxidant Activities
A study on 2-(4-bromobenzyl)- and 2-(4-fluorobenzyl)-1H-benzimidazole derivatives containing various heterocyclic rings showed significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives displayed potent ABTS scavenging activities, with certain compounds found to be more effective than standard treatments against specific bacteria, showcasing their potential in antimicrobial applications (E. Menteşe, S. Ülker, B. Kahveci, 2015).
Anticonvulsant Activity
Research on the anticonvulsant activity of imidazo and benzimidazole analogues, including structures similar to "this compound", has identified compounds with potential efficacy against seizures. These studies contribute to the ongoing search for new anticonvulsant drugs, expanding the therapeutic options for treating epilepsy (J. Kelley et al., 1995).
Anticancer Agents
A series of novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives, similar in structural motif to "this compound", were synthesized and evaluated for their cytotoxic activities against cervical and breast cancer cell lines. The study identified compounds with potent activity, comparable to doxorubicin, indicating their potential as anticancer agents (K. K. Vallri et al., 2020).
Synthesis and Characterization for Drug Discovery
Several studies have focused on the synthesis and characterization of compounds structurally related to "this compound". These efforts aim to explore novel synthetic routes, understand reaction mechanisms, and identify compounds with potential pharmaceutical applications. For example, unusual synthesis mechanisms have been reported, contributing to the development of candidate molecules for drug discovery (A. Jha, 2005).
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-15-4-2-1-3-13(15)11-20-16(22)12-5-7-14(8-6-12)21-10-9-19-17(21)23/h1-10H,11H2,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNUEYGRZPYOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CNC3=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2592453.png)

![Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2592458.png)
methanone](/img/structure/B2592459.png)

![Tert-butyl 4-[2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B2592464.png)



![4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine](/img/structure/B2592471.png)

![ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/no-structure.png)
